molecular formula C15H19NO2 B1348723 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 24706-48-7

3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B1348723
CAS No.: 24706-48-7
M. Wt: 245.32 g/mol
InChI Key: NRCVKUDLIIDNJU-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS Ref: 3D-FM123052) is a cyclohexenone derivative featuring a 4-methoxyphenylamino substituent at the 3-position and two methyl groups at the 5,5-positions. Its synthesis likely involves alkylation or condensation reactions, as seen in related compounds (e.g., Scheme 2 in ). Notably, commercial availability data suggest it is discontinued in standard quantities, possibly due to niche applications or synthetic challenges .

Properties

IUPAC Name

3-(4-methoxyanilino)-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-15(2)9-12(8-13(17)10-15)16-11-4-6-14(18-3)7-5-11/h4-8,16H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCVKUDLIIDNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351370
Record name 3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24706-48-7
Record name 3-[(4-Methoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
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URL https://commonchemistry.cas.org/detail?cas_rn=24706-48-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-DIMETHYL-3-(4-METHOXYANILINO)-2-CYCLOHEXEN-1-ONE
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Chemical Reactions Analysis

3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the methoxy group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs
  • 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 106518-84-7): Replacing the methoxy group with bromine introduces a heavier, electronegative atom. The molecular weight increases (294.19 g/mol vs. ~273.34 g/mol for the methoxy analog), impacting solubility and crystallinity . Key Difference: Bromine’s larger atomic radius may increase steric hindrance and influence crystal packing, as observed in crystallographic studies of halogenated cyclohexenones .
  • 3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one: The 2-fluoro substituent introduces ortho-directed steric effects and strong electron withdrawal. This compound is available from multiple suppliers, indicating broader applicability .
Alkoxy and Trifluoromethoxy Derivatives
  • 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one (CAS 1023590-22-8): The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, contrasting with the electron-donating methoxy (-OCH₃) group. The increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility .
Amino-Substituted Analogs
  • 3-((2-Aminophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one (CAS 39222-69-0): The 2-aminophenyl group introduces additional nucleophilicity and hydrogen-bonding capacity. This compound’s higher polarity may improve solubility in polar solvents but reduce lipid solubility. It is commercially available, suggesting utility in drug discovery or materials science .

Dimeric and Extended Conjugation Systems

  • The methylene bridge facilitates conjugation, possibly altering UV-Vis absorption profiles. Such dimers are synthesized in high yields (95%) via Mannich-type reactions, indicating robust synthetic accessibility .
  • 3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one :

    • The ethenyl spacer extends conjugation, red-shifting absorption maxima. This structural feature is critical for applications in photodynamic therapy or as a fluorescent probe. Crystallographic data reveal planar geometry, favoring intermolecular interactions .

Substituent Position and Steric Effects

  • 3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS Ref: 10-F181350): The hydroxycyclohexyl substituent introduces chirality and hydrogen-bonding donors. This compound’s stereochemistry may influence biological activity, as seen in enantioselective enzyme inhibition. Its molecular weight (237.34 g/mol) is lower than the methoxy analog, suggesting divergent pharmacokinetics .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties Commercial Availability
3-[(4-Methoxyphenyl)amino] analog -OCH₃ (para) ~273.34 Electron-donating, moderate solubility Discontinued
3-[(4-Bromophenyl)amino] analog -Br (para) 294.19 Electron-withdrawing, high crystallinity Available
3-[(2-Fluorophenyl)amino] analog -F (ortho) ~255.29 Steric hindrance, H-bonding capability Multiple suppliers
Trifluoromethoxy derivative -OCF₃ (para) ~331.30 Hydrophobic, oxidation-resistant Available
Dimeric 4-chlorophenyl derivative -Cl (para), dimeric ~550.00 High rigidity, π-π stacking Synthesized in bulk

Biological Activity

3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a compound with significant potential in biological research, particularly in the fields of antioxidant and anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula: C15H19NO2
  • Molecular Weight: 245.32 g/mol
  • CAS Number: 24706-48-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its antioxidant properties are linked to its capacity to scavenge free radicals, thereby reducing oxidative stress in cells. This mechanism is crucial for its potential therapeutic applications in cancer treatment.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. The DPPH radical scavenging method has been employed to evaluate its efficacy:

CompoundDPPH Scavenging Activity (%)Comparison
This compoundHighHigher than ascorbic acid
Ascorbic AcidModerateStandard reference

In a study, derivatives of this compound showed antioxidant activity approximately 1.4 times higher than that of ascorbic acid, suggesting strong potential for therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

The anticancer properties have been evaluated against various cancer cell lines using the MTT assay. Notable findings include:

Cell LineIC50 (µM)Activity Level
U-87 (Glioblastoma)19.6 ± 1.5% reductionHigh
MDA-MB-231 (Breast Cancer)30% reduction at 100 µMModerate

These results indicate that the compound is particularly effective against glioblastoma cells compared to breast cancer cells . The mechanism of action involves apoptosis induction via caspase activation and cell cycle arrest.

Case Studies and Research Findings

  • Study on Antioxidant and Anticancer Activities :
    • The synthesized derivatives were tested for their antioxidant properties using DPPH assays.
    • The most active derivative against glioblastoma was identified, demonstrating significant cytotoxicity compared to other analogues .
  • Caspase Activation :
    • Research indicated that the compound activates caspases-3 and -7, leading to programmed cell death in cancer cells.
    • This activation was correlated with G2/M phase arrest in the cell cycle, further supporting its anticancer potential .
  • Comparative Analysis :
    • When compared with similar compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, the unique structure of this compound contributes to its distinct biological activities.

Q & A

Q. What synthetic routes are effective for preparing 3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one?

A common approach involves Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the 4-methoxyphenyl group. For example, analogs like 4-aminoquinoline derivatives are synthesized using PdCl₂(PPh₃)₂ and PCy₃ as catalysts in DMF with K₂CO₃ as a base, followed by column chromatography for purification . Optimization of reaction temperature (e.g., 45°C) and stoichiometry (1.0 equiv. of reagents) is critical for yield improvement .

Q. How can the structure of this compound be confirmed post-synthesis?

Single-crystal X-ray diffraction is the gold standard for structural elucidation, as demonstrated in studies of similar cyclohexenone derivatives . Complementary techniques include:

  • ¹H NMR : Observe characteristic signals for methoxy (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.9–7.3 ppm) .
  • IR spectroscopy : Confirm enone (C=O stretch ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. What methods are recommended for assessing purity and identifying impurities?

  • HPLC with UV detection : Use a C18 column and gradient elution (e.g., hexane/EtOH) to resolve impurities. Limit individual impurities to <0.1% and total impurities to <0.5% .
  • Thin-layer chromatography (TLC) : Monitor reactions using hexane/EtOH (1:1) with Rf ~0.59 as a reference .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be investigated?

  • Kinetic studies : Track intermediates via time-resolved NMR or stopped-flow spectroscopy .
  • Computational modeling : Use DFT calculations to map energy profiles for key steps like enamine formation or cyclization .

Q. What experimental designs are suitable for studying its environmental fate?

Adopt frameworks like Project INCHEMBIOL , which includes:

  • Environmental partitioning : Measure logP and solubility to predict distribution in water, soil, and biota.
  • Biotransformation assays : Use microbial cultures or plant models to assess degradation pathways .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

  • Analog synthesis : Vary substituents (e.g., replace methoxy with halogens) and test biological activity (e.g., antimicrobial assays).
  • Molecular docking : Screen against target proteins (e.g., kinases) to identify binding motifs .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

  • Variable-temperature NMR : Probe dynamic effects (e.g., tautomerism) that cause signal splitting.
  • Isotopic labeling : Use ¹³C-labeled compounds to assign ambiguous peaks .

Q. What strategies optimize stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • Accelerated stability testing : Use thermal gravimetric analysis (TGA) to determine decomposition thresholds .

Q. How can regioselectivity challenges in functionalization be addressed?

  • Directed ortho-metalation : Utilize directing groups (e.g., amides) to control substitution patterns.
  • Protecting groups : Temporarily block reactive sites (e.g., enone) during multi-step syntheses .

Q. What advanced spectroscopic techniques validate electronic properties?

  • UV-Vis spectroscopy : Identify π→π* and n→π* transitions in the enone system.
  • Cyclic voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

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